molecular formula C24H40N2O2 B11536916 4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide

4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide

Katalognummer: B11536916
Molekulargewicht: 388.6 g/mol
InChI-Schlüssel: AVBRXMJOJMAINK-NJNXFGOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a benzohydrazide core, and a heptan-2-ylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(decyloxy)benzohydrazide, which is then reacted with heptan-2-one under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzohydrazide core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Decyloxy)benzohydrazide: Shares the decyloxy and benzohydrazide moieties but lacks the heptan-2-ylidene group.

    (2E)-4-(Decyloxy)-4-oxo-2-butenoic acid: Contains a similar decyloxy group but has a different core structure.

Uniqueness

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C24H40N2O2

Molekulargewicht

388.6 g/mol

IUPAC-Name

4-decoxy-N-[(E)-heptan-2-ylideneamino]benzamide

InChI

InChI=1S/C24H40N2O2/c1-4-6-8-9-10-11-12-14-20-28-23-18-16-22(17-19-23)24(27)26-25-21(3)15-13-7-5-2/h16-19H,4-15,20H2,1-3H3,(H,26,27)/b25-21+

InChI-Schlüssel

AVBRXMJOJMAINK-NJNXFGOHSA-N

Isomerische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/CCCCC

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.